N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-16-10-6-14(7-11-16)19-24-25(21(28)26(19)15-8-9-15)13-12-23-20(27)17-4-2-3-5-18(17)22/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJMUKHRCVIYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide typically involves multiple steps. One common approach starts with the reaction of cyclopropylamine and 2-fluoronitrobenzene in dimethylformamide (DMF) at ambient temperature. This reaction is followed by a series of cycloaddition and condensation reactions to form the triazole ring and attach the methoxyphenyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
The compound belongs to the 1,2,4-triazole class, which has been recognized for various pharmacological properties. Notably, studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Properties : Compounds with similar triazole structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. These compounds often show minimum inhibitory concentrations (MIC) comparable to or better than traditional antibiotics like ciprofloxacin and vancomycin .
- Antifungal Activity : Research has highlighted the antifungal potential of triazole derivatives against various fungal strains. The unique structural features of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide could enhance its efficacy in treating fungal infections .
Case Study 1: Antimicrobial Efficacy
A study evaluating various triazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against MRSA with MIC values ranging from 0.25 to 2 μg/mL. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial efficacy .
Case Study 2: Antifungal Activity
In another investigation focused on antifungal properties, triazole derivatives were tested against Candida species. Results indicated that certain modifications in the triazole structure led to enhanced antifungal activity compared to standard treatments . This suggests that this compound may be a promising candidate for further development in antifungal therapies.
Potential for Drug Development
Given its structural uniqueness and biological activity profile, this compound holds promise in drug development. Its ability to interact with specific biological targets can be harnessed for designing new therapeutic agents aimed at combating bacterial and fungal infections.
Data Table: Summary of Biological Activities
| Activity Type | Effective Against | MIC Range (μg/mL) |
|---|---|---|
| Antibacterial | MRSA | 0.25 - 2 |
| Antifungal | Candida species | Varies |
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: The target compound’s 1,2,4-triazole core differs from 1015533-62-6’s pyrazole and 931075-56-8’s benzimidazole. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to pyrazoles .
The 4-methoxyphenyl substituent increases lipophilicity, which may enhance membrane permeability compared to 6FJ’s sulfonamide, which prioritizes polar interactions .
Functional Groups :
- The 2-fluorobenzamide in the target compound and 1015533-62-6 contrasts with 6FJ’s sulfonamide. Fluorinated benzamides are associated with improved pharmacokinetics due to reduced CYP450 metabolism .
Molecular Weight :
- While the target’s molecular weight is unspecified, 6FJ (422.43 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), suggesting the target may share favorable pharmacokinetic properties .
Structural and Crystallographic Insights
- Crystallographic Refinement : The use of SHELXL for small-molecule refinement ensures precise determination of bond lengths and angles, critical for comparing substituent geometries (e.g., cyclopropyl vs. ethylphenyl) .
Biological Activity
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 414.4 g/mol. Its structure features a triazole ring, a cyclopropyl group, and a methoxyphenyl moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2309341-47-5 |
| Molecular Formula | C21H20F2N4O3 |
| Molecular Weight | 414.4 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, triazole derivatives have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The presence of the cyclopropyl and methoxyphenyl groups in the structure of this compound may enhance its antibacterial efficacy by improving lipid solubility and membrane penetration.
Anticancer Activity
Preliminary studies have indicated that triazole derivatives can exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation in a dose-dependent manner . The mechanism of action may involve the induction of apoptosis through the modulation of key signaling pathways related to cell survival and death.
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties. Triazole derivatives have been reported to inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. Specifically, some studies have indicated activity against coronaviruses, suggesting potential therapeutic applications in treating viral infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Key Structural Features:
- Cyclopropyl Group: Enhances lipophilicity and membrane permeability.
- Methoxyphenyl Moiety: Contributes to electron donation and stability.
- Triazole Ring: Serves as a pharmacophore for various biological interactions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of triazole derivatives in drug development:
- Antibacterial Screening: A study evaluated a series of triazole compounds against multi-drug resistant bacteria. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Assays: In a screening for anticancer activity, derivatives were tested on human cancer cell lines. The findings revealed that certain modifications in the triazole structure led to enhanced cytotoxicity against breast cancer cells .
- Antiviral Activity Investigation: A recent investigation into triazole derivatives suggested their efficacy against viral pathogens through enzyme inhibition mechanisms.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving triazole ring formation and subsequent functionalization. A general approach includes:
Triazole Core Synthesis : Cyclocondensation of thiosemicarbazide derivatives with cyclopropane carboxylic acid analogs under basic conditions to form the 1,2,4-triazol-5-one core .
Side-Chain Functionalization : Alkylation of the triazole nitrogen using 2-fluoro-benzamide ethyl bromide under anhydrous conditions (e.g., DMF, K₂CO₃, 60°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Analysis : H and C NMR identify proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, triazolone carbonyl at δ 165–170 ppm) and confirm regiochemistry .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O bond at ~1.22 Å) and dihedral angles between the triazole and benzamide moieties .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 439.1578) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazole intermediate?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing bases (e.g., NaOAc vs. Et₃N) in cyclocondensation reactions. NaOAc in glacial acetic acid increases yields to 85% by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to THF due to better solubility of the triazole precursor .
- Temperature Control : Reflux conditions (80–100°C) for triazole formation versus room temperature for benzamide coupling, balancing reaction rate and byproduct formation .
Q. What strategies are employed to resolve contradictions in biological activity data across assays?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial IC₅₀ variability) require:
- Assay Standardization : Replicating assays under controlled conditions (e.g., fixed pH, serum-free media) to minimize confounding factors .
- Structural-Activity Relationship (SAR) Analysis : Comparing analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl substituents) to identify critical pharmacophores .
- Membrane Permeability Studies : Using Caco-2 cell monolayers to assess if lipophilicity (logP ~2.8) affects bioavailability discrepancies .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer : Mechanistic studies involve:
- Molecular Docking : Simulating binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on hydrogen bonds with the triazolone carbonyl .
- Fluorescence Quenching Assays : Measuring changes in tryptophan fluorescence of target proteins (e.g., BSA) to infer binding constants (Kₐ ~10⁴ M⁻¹) .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the cyclopropyl ring) to map metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
